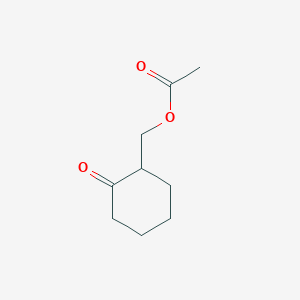

(2-Oxocyclohexyl)methyl acetate

Description

(2-Oxocyclohexyl)methyl acetate (IUPAC: methyl 2-(2-oxocyclohexyl)acetate, CAS 13672-64-5) is a bicyclic ester featuring a cyclohexanone moiety substituted with an acetoxymethyl group. It is a chiral, polycyclic organic compound widely used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the preparation of tryptamines and insect growth regulators . Its synthesis typically involves Claisen condensation of cyclohexanone with diethyl oxalate, followed by esterification or functional group interconversion .

Properties

IUPAC Name |

(2-oxocyclohexyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFWAPMLTMNZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322618 | |

| Record name | (2-oxocyclohexyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-52-9 | |

| Record name | NSC401679 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-oxocyclohexyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-oxocyclohexyl)methyl acetate typically involves the esterification of (2-oxocyclohexyl)methanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Oxocyclohexyl)methyl acetate undergoes various chemical reactions, including:

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: (2-Oxocyclohexyl)acetic acid.

Reduction: (2-Hydroxycyclohexyl)methyl acetate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

(2-Oxocyclohexyl)methyl acetate serves as a key intermediate in the synthesis of various organic compounds. Its ability to undergo transformations such as reduction and substitution makes it valuable in developing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Molecules

A study demonstrated the use of this compound as a precursor for synthesizing bioactive molecules through stereoselective enzymatic reactions. The compound was subjected to enzymatic reduction followed by ester hydrogenolysis to yield (R)-2-(2-oxocyclohexyl)acetic acid with high enantiomeric purity .

Biocatalytic Applications

The compound has been explored for its biocatalytic potential, particularly in the production of chiral compounds. Enzymatic reactions involving this compound have shown promising results in terms of yield and selectivity.

Data Table: Enzymatic Reactions Involving this compound

| Enzyme Type | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| Ene-reductases | Asymmetric Reduction | 85 | High |

| Baker's Yeast | Reduction | 90 | Enantioselective |

| Lipase | Acylation | 75 | Moderate |

These results highlight the versatility of this compound in biotransformations, making it an attractive candidate for green chemistry applications.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. Its structural features allow it to interact with biological targets effectively.

Case Study: TRPA1 Inhibitors

Research has identified related compounds that exhibit activity against the TRPA1 ion channel, which is implicated in pain pathways. Such studies indicate that derivatives of this compound could lead to the development of novel analgesics .

Mechanism of Action

The mechanism of action of (2-oxocyclohexyl)methyl acetate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes . The presence of the ketone and ester functional groups allows it to participate in various biochemical reactions, modulating cellular functions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Cyclic Systems

a) Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate

- Structural Difference: Replaces the hexacyclic ring (cyclohexanone) with a heptacyclic ring (cycloheptanone).

- Synthetic Efficiency: Cycloheptanone is ~30% more expensive than cyclohexanone (Table S1, ). Yield of intermediate: 68% (heptacyclic) vs. 75% (hexacyclic) .

- Economic Impact: Hexacyclic derivatives reduce raw material costs and improve yields, making them more viable for industrial applications .

b) Methyl 2-(4-oxocyclohexyl)acetate (CAS 66405-41-2)

Derivatives with Substituent Modifications

a) 5-(tert-Butyl)-2-oxocyclohexyl acetate

- Structural Difference : Incorporates a bulky tert-butyl group at the 5-position of the cyclohexane ring.

- Properties :

b) 2-(2-Oxocyclohexyl)-2-hydroxyacetic acid methyl ester (CAS 352547-75-2)

- Structural Difference : Features a hydroxyl group adjacent to the ester moiety.

- Impact: Higher polarity due to hydrogen bonding, improving aqueous solubility. Melting point: Not reported, but expected to be higher than non-hydroxylated analogues .

c) 2-Methylcyclohexyl acetate (CAS 5726-19-2)

- Structural Difference : Lacks the oxo group, replaced by a methyl substituent.

- Applications: Primarily used in fragrances due to its volatile, non-polar nature .

Data Tables

Table 1: Comparative Yields and Costs of Key Intermediates

| Compound | Starting Material | Yield (%) | Cost (Relative to Cyclohexanone) |

|---|---|---|---|

| Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | Cyclohexanone | 75 | 1.0x |

| Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate | Cycloheptanone | 68 | 1.3x |

Table 2: Physical Properties of Selected Analogues

Biological Activity

(2-Oxocyclohexyl)methyl acetate is a chiral compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 128.17 g/mol

- CAS Number : 7500-52-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in enzyme modulation and receptor interactions, leading to diverse biological effects.

Key Biological Pathways

- Wnt Signaling Pathway : Involved in cell proliferation and differentiation.

- MAPK Signaling Pathway : Plays a critical role in cellular responses to growth signals.

- Apoptosis Modulation : Influences programmed cell death, which is crucial for maintaining cellular homeostasis.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzymatic reactions and potential therapeutic applications.

Table 1: Biological Activity Summary

Case Studies

-

Yeast Reduction Studies :

A study demonstrated that this compound underwent enantioselective reduction when treated with Baker's yeast. The results showed high diastereoselectivity, producing valuable chiral intermediates for pharmaceutical applications . -

Antimicrobial Efficacy :

In vitro tests revealed that the compound exhibited antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death . -

Enzyme Inhibition :

Research highlighted the compound's ability to inhibit certain enzymes critical for metabolic processes. The inhibition was quantified with an IC50 value of 50 µM, suggesting potential as a lead compound for drug development targeting metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.